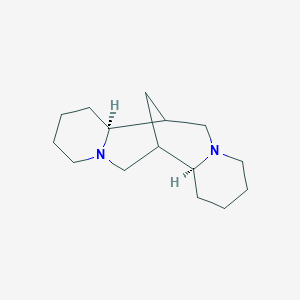

Genisteine

Description

A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179627 | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-04-6, 90-39-1, 446-95-7 | |

| Record name | (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24915-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Isosparteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Isosparteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Isosparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ISOSPARTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Phytoestrogen Genistein: A Deep Dive into its Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein (B1671435), a prominent isoflavone (B191592) found in soy products, has garnered significant scientific attention for its diverse biological activities, primarily stemming from its classification as a phytoestrogen. Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), thereby modulating a complex network of signaling pathways implicated in both health and disease. This technical guide provides a comprehensive overview of the biological activity of genistein, with a focus on its phytoestrogenic properties. We delve into its molecular mechanisms of action, supported by quantitative data on its binding affinities and effective concentrations. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. Furthermore, critical signaling pathways influenced by genistein are visually represented through detailed diagrams. This document aims to serve as a valuable resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of genistein.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activity. Among these, the isoflavone genistein has emerged as a subject of intense research due to its potential role in human health, particularly in relation to hormone-dependent conditions. Found abundantly in soybeans and other legumes, genistein's structural resemblance to endogenous estrogens enables it to bind to estrogen receptors, ERα and ERβ, and consequently elicit a spectrum of physiological responses.

The biological effects of genistein are multifaceted and often dose-dependent. At low, physiologically relevant concentrations, it can exert estrogenic effects, while at higher, pharmacological concentrations, it often exhibits anti-estrogenic and anti-proliferative activities.[1] This dual functionality underscores the complexity of its mechanism of action and highlights the importance of understanding its interactions with cellular machinery. This guide will explore the intricate details of genistein's biological activity, providing a robust foundation for scientific investigation and therapeutic development.

Molecular Mechanism of Action

Genistein's primary mechanism of action as a phytoestrogen involves its direct interaction with estrogen receptors. It displays a higher binding affinity for ERβ compared to ERα, a characteristic that is believed to contribute to its tissue-selective effects.[2] Upon binding, genistein can act as either an agonist or an antagonist, depending on the target tissue, the local concentration of endogenous estrogens, and the ratio of ERα to ERβ expression.

Beyond its receptor-binding activity, genistein has been shown to modulate the activity of various enzymes and signaling proteins. Notably, it is a known inhibitor of protein tyrosine kinases and topoisomerase II, activities that contribute to its anti-cancer properties. Furthermore, genistein influences key signaling cascades, including the PI3K/Akt and MAPK pathways, which are central to cell proliferation, survival, and apoptosis.

Quantitative Data on Genistein's Biological Activity

The biological effects of genistein are intrinsically linked to its concentration. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of its potency and efficacy in various contexts.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Genistein in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | 6.5 - 12.0 µg/mL (~24-44 µM) | [3][4] |

| MDA-MB-231 | Breast Cancer (ER-) | 20 µM | [5] |

| MDA-468 | Breast Cancer (ER-) | 6.5 - 12.0 µg/mL (~24-44 µM) | [3][4] |

| T47D | Breast Cancer (ER+) | 5 - 18 µM | [6] |

| SKBR3 | Breast Cancer (ER-) | 5 - 18 µM | [6] |

| Hepa1-6 | Hepatocellular Carcinoma | 20 µM | [7] |

| HT29 | Colon Cancer | 30 - 70 µM (induces apoptosis) | [8] |

| B16 Melanoma | Melanoma | 12.5 µM (after 7 days) | [9] |

Table 2: In Vivo Effects of Genistein on Tumor Growth

| Animal Model | Cancer Cell Line | Genistein Dose | Outcome | Reference |

| Athymic Nude Mice | MCF-7 | 125 - 1000 µg/g in diet | Dose-dependent stimulation of tumor growth | [10] |

| Athymic Nude Mice | MDA-MB-231 | 750 µg/g in diet | No significant inhibition of tumor growth | [5] |

| C57BL/6J Mice | B16 Melanoma | Genistein-rich diet | 50% inhibition of solid tumor growth | [9] |

| Rats | DMBA-induced mammary tumors | Neonatal/prepubertal injections or perinatal diet | Reduced number of mammary tumors | [11] |

Table 3: Clinical Trial Data on Genistein for Menopausal Symptoms

| Study Population | Genistein Dose | Duration | Key Findings | Reference |

| 84 postmenopausal women | 30 mg/day | 12 weeks | 51% reduction in hot flush frequency | [11][12] |

| 60 postmenopausal women | 54 mg/day | 6 months | Lowered fasting serum glucose and insulin (B600854) levels | [1] |

| Postmenopausal women with metabolic syndrome | 54 mg/day | 1 year | Significant reductions in fasting glucose, insulin, and blood pressure | [13] |

| Postmenopausal women | 40-90 mg/day | 3-24 months | Significant decrease in HOMA-IR and total cholesterol; significant increase in HDL cholesterol | [14] |

Key Signaling Pathways Modulated by Genistein

Genistein's interaction with estrogen receptors initiates a cascade of intracellular signaling events. Furthermore, its ability to inhibit protein tyrosine kinases allows it to modulate pathways that are not directly regulated by estrogen. The following diagrams, generated using the DOT language, illustrate the major signaling pathways affected by genistein.

Estrogen Receptor Signaling Pathway

Genistein, due to its structural similarity to estradiol (B170435), can bind to both ERα and ERβ. This binding can lead to the activation or inhibition of downstream gene transcription, depending on the cellular context.

Caption: Genistein-mediated estrogen receptor signaling pathway.

PI3K/Akt Signaling Pathway

Genistein has been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation. This inhibition is a key mechanism underlying its anti-cancer effects.

Caption: Inhibition of the PI3K/Akt signaling pathway by genistein.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation that can be modulated by genistein.

Caption: Modulation of the MAPK/ERK signaling pathway by genistein.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of genistein.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of genistein for estrogen receptors (ERα and ERβ) by measuring its ability to compete with radiolabeled estradiol.

Materials:

-

Rat uterine cytosol (as a source of ERs) or purified recombinant human ERα and ERβ

-

[³H]-17β-estradiol (radioligand)

-

Genistein

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

Procedure:

-

Preparation of Rat Uterine Cytosol (if applicable): Homogenize uteri from immature female rats in ice-cold TEDG buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. Perform a high-speed ultracentrifugation of the supernatant to obtain the cytosol fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.

-

Assay Setup: In microcentrifuge tubes, combine a fixed amount of uterine cytosol or recombinant ER protein with a single concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).

-

Competition: Add increasing concentrations of unlabeled genistein (or a reference compound like unlabeled 17β-estradiol) to the tubes. Include a control with no competitor (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellets in ethanol (B145695) and transfer to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of genistein. Determine the IC50 value (the concentration of genistein that inhibits 50% of the specific binding of [³H]-17β-estradiol). The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[15]

MCF-7 Cell Proliferation (MTT) Assay

Objective: To assess the effect of genistein on the proliferation of estrogen receptor-positive (MCF-7) breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phenol (B47542) red-free medium with charcoal-stripped FBS (for estrogen-deprived conditions)

-

Genistein stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Allow the cells to attach overnight.

-

Estrogen Deprivation (Optional): To study the estrogenic effects of genistein, replace the complete growth medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours.

-

Genistein Treatment: Prepare serial dilutions of genistein in the appropriate cell culture medium. Add the genistein solutions to the wells at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the concentration of genistein to determine the dose-response curve and the IC50 value.[16]

Western Blot Analysis for PI3K/Akt and MAPK Pathway Proteins

Objective: To determine the effect of genistein on the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Genistein

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of genistein for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.[17][18][19][20]

Annexin V Apoptosis Assay

Objective: To quantify the induction of apoptosis by genistein in cancer cells.

Materials:

-

Cancer cell line of interest

-

Genistein

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat them with different concentrations of genistein for a specified time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate the cell populations:

In Vivo Xenograft Model of Breast Cancer

Objective: To evaluate the effect of genistein on tumor growth in an in vivo setting.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human breast cancer cells (e.g., MCF-7 for estrogen-dependent tumors, MDA-MB-231 for estrogen-independent tumors)

-

Matrigel (optional, to enhance tumor formation)

-

Genistein-supplemented diet or vehicle for gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the breast cancer cells and harvest them. Resuspend the cells in sterile PBS or medium, with or without Matrigel.

-

Tumor Cell Implantation: Inject the cell suspension subcutaneously into the flank or mammary fat pad of the mice. For MCF-7 cells, an estrogen pellet may be implanted to support initial tumor growth, which can be removed before genistein treatment to study its estrogenic effects.

-

Genistein Administration: Once the tumors are palpable, randomize the mice into control and treatment groups. Administer genistein through a supplemented diet or by oral gavage at the desired dose. The control group should receive the corresponding vehicle.

-

Tumor Growth Monitoring: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length × Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blotting, RT-qPCR).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the control and genistein-treated groups.[5][10]

Conclusion

Genistein stands out as a phytoestrogen with significant potential for therapeutic applications. Its ability to interact with estrogen receptors and modulate key signaling pathways provides a molecular basis for its observed effects on hormone-dependent cancers, menopausal symptoms, and other health conditions. The dose-dependent nature of its activity, however, necessitates a thorough understanding of its pharmacology to ensure safe and effective use. The quantitative data and detailed experimental protocols presented in this guide offer a solid framework for researchers and drug development professionals to further explore and capitalize on the biological activities of genistein. Future research should continue to elucidate the tissue-specific and context-dependent actions of this intriguing isoflavone, paving the way for its integration into novel therapeutic strategies.

References

- 1. Genistein as Potential Therapeutic Candidate for Menopausal Symptoms and Other Related Diseases | MDPI [mdpi.com]

- 2. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genistein inhibits growth of estrogen-independent human breast cancer cells in culture but not in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent inhibition of breast cancer cell lines by the isoflavonoid kievitone: comparison with genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Genistein on Apoptosis and Proliferation of Hepatocellular Carcinoma Hepa1-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genistein inhibits growth of B16 melanoma cells in vivo and in vitro and promotes differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiological concentrations of dietary genistein dose-dependently stimulate growth of estrogen-dependent human breast cancer (MCF-7) tumors implanted in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dsm-firmenich.com [dsm-firmenich.com]

- 12. The effect of synthetic genistein on menopause symptom management in healthy postmenopausal women: a multi-center, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jcadonline.com [jcadonline.com]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Genistein inhibits the proliferation and differentiation of MCF-7 and 3T3-L1 cells via the regulation of ERα expression and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. researchgate.net [researchgate.net]

Genistein Signaling Pathways in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms by which genistein (B1671435), a prominent isoflavone (B191592) found in soy products, induces apoptosis in cancer cells. It details the core signaling cascades, presents quantitative data from various studies, outlines key experimental protocols, and visualizes the complex biological processes involved.

Introduction to Genistein and Apoptosis

Genistein (4′,5,7-trihydroxyisoflavone) is a natural phytoestrogen that has garnered significant attention in oncology for its potential as a chemopreventive and therapeutic agent.[1] One of its most well-documented anticancer effects is the ability to induce programmed cell death, or apoptosis, in a wide range of cancer cell lines.[2] Apoptosis is a tightly regulated cellular process essential for normal tissue development and homeostasis; its dysregulation is a hallmark of cancer. Genistein exerts its pro-apoptotic effects by modulating a complex network of signaling pathways, making it a subject of intense research for drug development.[3] This document serves as a technical resource, consolidating current knowledge on the signaling pathways central to genistein-induced apoptosis.

Core Apoptotic Signaling Pathways Modulated by Genistein

Genistein triggers apoptosis through two primary, interconnected pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both converge on the activation of executioner caspases, which are the central proteases responsible for dismantling the cell.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals and is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Genistein manipulates the delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family.[4][5]

Mechanism of Action:

-

Modulation of Bcl-2 Family Proteins: Genistein treatment leads to the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.[2][6][7] This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.[5][8]

-

Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, causing a loss of mitochondrial membrane potential (MMP).[8][9]

-

Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol.[8][10]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome, which then recruits and activates pro-caspase-9.[9]

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[4][9] Activated caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Genistein has been shown to engage this pathway, often in conjunction with the intrinsic pathway, to ensure efficient cell killing.[11]

Mechanism of Action:

-

Death Receptor Upregulation: Genistein can increase the expression of death ligands and receptors, such as Fas Ligand (FasL) and its receptor Fas.[10]

-

DISC Formation: Ligand binding triggers receptor trimerization and the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD) and TRADD, forming the Death-Inducing Signaling Complex (DISC).[10]

-

Caspase-8 Activation: The DISC facilitates the recruitment and auto-activation of pro-caspase-8.[10][11]

-

Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate executioner caspase-3.[11]

-

Crosstalk with Intrinsic Pathway: Caspase-8 can also cleave Bid, a Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria and promotes Bax activation, thus amplifying the apoptotic signal by linking the extrinsic and intrinsic pathways.[11]

Modulation of Key Pro-Survival and Proliferation Pathways

Genistein's ability to induce apoptosis is significantly enhanced by its concurrent inhibition of key signaling pathways that promote cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central hub for cell survival signaling, and its constitutive activation is common in many cancers. Genistein is a known inhibitor of this pathway.[8][12]

-

Mechanism: Genistein treatment leads to the inactivation of Akt by reducing its phosphorylation.[5][13] This can occur through various upstream mechanisms, including the inhibition of receptor tyrosine kinases like IGF-1R.[5] Inactivating Akt prevents it from phosphorylating and inhibiting pro-apoptotic proteins (like Bad) and activating pro-survival transcription factors.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cell survival by upregulating anti-apoptotic genes like Bcl-2, XIAP, and cIAP.[6][14]

-

Mechanism: Genistein inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[14][15] This sequesters NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent transcription of anti-apoptotic target genes.[14][15] This inhibition is a key mechanism by which genistein sensitizes cancer cells to apoptosis.[2]

MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, regulate diverse cellular processes like proliferation and apoptosis. Genistein's effect on these pathways can be complex and cell-type dependent.[4][16]

-

Mechanism: In many cancer cells, genistein inhibits the pro-proliferative ERK1/2 pathway.[2][17] It has also been shown to block the activation of p38 MAPK, which can inhibit proliferation.[4] In some contexts, genistein's effects are dose-dependent, with high concentrations inhibiting pathways that low concentrations might activate.[16]

Quantitative Data on Genistein's Pro-Apoptotic Effects

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of genistein on cancer cell lines.

Table 1: IC50 Values of Genistein in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| HeLa | Cervical Cancer | 10.0 ± 1.5 | 48 | [18] |

| HeLa | Cervical Cancer | 18.47 | Not Specified | [18] |

| MCF-7 | Breast Cancer | 47.5 | Not Specified | [19] |

| PC3 | Prostate Cancer | 480 | 24 | [20] |

Table 2: Genistein's Effect on Apoptosis and Related Protein Expression

| Cell Line | Genistein Conc. (µM) | Parameter Measured | Observation | Citation |

| HT29 | 30, 50, 70 | Caspase-3 Gene Expression | 3.29, 4.59, and 4.89-fold increase | [4] |

| HT29 | 30, 50, 70 | p38 MAPK Gene Expression | 93%, 95%, and 97% inhibition | [4] |

| HeLa | 60 | Apoptotic Cells (Sub-G1) | 45% increase | [11] |

| CaSki | 60 | Apoptotic Cells (Sub-G1) | 21% increase | [11] |

| C33A | 60 | Apoptotic Cells (Sub-G1) | 17% increase | [11] |

| PC3 | 20 (for 24, 48, 72h) | Apoptotic Cells | 35%, 42%, and 65% increase | [20] |

| PC3 | 120, 240, 480 | Apoptotic Cells | 19.66%, 21.66%, and 23.33% increase | [20] |

Detailed Methodologies for Key Experiments

Reproducible and rigorous experimental design is crucial for studying apoptosis. The following sections provide detailed protocols for core assays.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of genistein (e.g., 0, 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This is the gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of genistein for a specified time.[22]

-

Cell Harvesting: After incubation, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the corresponding well.[22]

-

Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[22]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[22]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Genistein induces cell apoptosis in MDA-MB-231 breast cancer cells via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic effect of genistein on human colon cancer cells via inhibiting the nuclear factor-kappa B (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of genistein on neuronal apoptosis, and expression of Bcl-2 and Bax proteins in the hippocampus of ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway | MDPI [mdpi.com]

- 9. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genistein Induces Receptor and Mitochondrial Pathways and Increases Apoptosis during Bcl-2 Knockdown in Human Malignant Neuroblastoma SK-N-DZ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of both extrinsic and intrinsic apoptotic pathways in apoptosis induced by genistein in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genistein induces apoptotic cell death associated with inhibition of the NF-κB pathway in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Genistein in Modulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein (B1671435), a naturally occurring isoflavone (B191592) predominantly found in soybeans, has garnered significant attention in the scientific community for its pleiotropic effects on cellular processes, particularly its ability to modulate gene expression. This technical guide provides an in-depth overview of the molecular mechanisms by which genistein exerts its influence, focusing on its role as a phytoestrogen, a tyrosine kinase inhibitor, and an epigenetic modulator. We will explore its impact on critical signaling pathways, present quantitative data on its effects on gene expression, and provide detailed experimental protocols for key assays used in genistein research.

Core Mechanisms of Genistein-Mediated Gene Regulation

Genistein's ability to alter gene expression stems from its multifaceted interactions with cellular components. Its primary mechanisms of action include:

-

Estrogen Receptor (ER) Modulation: Due to its structural similarity to 17β-estradiol, genistein can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ.[1][2] This interaction can lead to either estrogenic or anti-estrogenic effects depending on the cellular context and the concentration of endogenous estrogens, thereby influencing the transcription of estrogen-responsive genes.[3]

-

Tyrosine Kinase Inhibition: Genistein is a potent inhibitor of protein tyrosine kinases (PTKs), including the epidermal growth factor receptor (EGFR) kinase.[4][5] By blocking the activity of these enzymes, genistein can disrupt downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival.[4][6]

-

Epigenetic Modifications: Genistein has been shown to influence the epigenome by inhibiting DNA methyltransferases (DNMTs) and modulating histone modifications.[7][8] This can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation and alter the chromatin landscape to regulate gene expression.[9]

Key Signaling Pathways Modulated by Genistein

Genistein's impact on gene expression is often mediated through its modulation of several key signaling pathways implicated in cancer and other diseases.

Estrogen Receptor Signaling Pathway

Genistein directly interacts with estrogen receptors, initiating a signaling cascade that alters the transcription of target genes.

PI3K/Akt/mTOR Signaling Pathway

Genistein can inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[10]

NF-κB Signaling Pathway

Genistein has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation, immunity, and cell survival.[11][12]

Quantitative Data on Genistein's Effect on Gene Expression

The following tables summarize the quantitative effects of genistein on the expression of various genes and related cellular activities as reported in the literature.

Table 1: Genistein's Effect on Gene Expression (Fold Change)

| Cell Line | Gene | Genistein Concentration (µM) | Treatment Duration (h) | Fold Change | Reference |

| LNCaP | BTG3 | 25 | 48 | ~3-4 fold increase | [9] |

| LNCaP | BTG3 | 50 | 48 | ~5-6 fold increase | [9] |

| PC-3 | BTG3 | 25 | 48 | ~3-4 fold increase | [9] |

| PC-3 | BTG3 | 50 | 48 | ~5-6 fold increase | [9] |

| MCF-7 | ATM | 100 | 72 | Increase | [13] |

| MCF-7 | APC | 100 | 72 | Increase | [13] |

| MCF-7 | PTEN | 100 | 72 | Increase | [13] |

| MDA-MB-231 | ATM | 100 | 72 | Increase | [13] |

| MDA-MB-231 | APC | 100 | 72 | Increase | [13] |

| MDA-MB-231 | PTEN | 100 | 72 | Increase | [13] |

Table 2: Genistein's Inhibitory Concentrations (IC50) and Other Quantitative Effects

| Target/Process | Cell Line/System | IC50 / Effect | Genistein Concentration | Reference |

| EGFR Tyrosine Kinase | NIH-3T3 cells | IC50: 12 µM | N/A | [14] |

| Cell Proliferation | HeLa cells | IC50: 10.0 ± 1.5 µM | N/A | [15] |

| Cell Survival | HeLa cells | 50% decrease | 18.47 µM | [15] |

| Colony Formation | ME-180 cells | LD50: 11 µM | N/A | [15] |

| Colony Formation | CaSki cells | LD50: 24 µM | N/A | [15] |

| DNMT1 Activity | LNCaP cells | ~35-45% decrease | 50 µM | [9] |

| DNMT1 Activity | PC-3 cells | ~35-45% decrease | 50 µM | [9] |

| NF-κB DNA Binding | PC-3 cells | 21% decrease | 30 µM | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of genistein on gene expression.

Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify changes in mRNA levels of target genes in response to genistein treatment.

Experimental Workflow for qRT-PCR

Materials:

-

Cell culture medium and supplements

-

Genistein (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers)

-

qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or TaqMan probe)

-

Forward and reverse primers for target and housekeeping genes

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of genistein (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit. Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and control samples.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control.[16]

-

Western Blot for Protein Expression Analysis

This protocol describes the detection and quantification of changes in protein levels following genistein treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After genistein treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each sample using a protein assay.

-

-

SDS-PAGE:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

-

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is for identifying the genomic regions where a protein of interest (e.g., a transcription factor or modified histone) binds, and how this is affected by genistein.

Materials:

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

Specific antibody against the protein of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing (NGS) library preparation kit

-

NGS sequencer

Procedure:

-

Cross-linking and Cell Lysis:

-

Treat cells with genistein as desired.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to release the nuclei.

-

-

Chromatin Fragmentation:

-

Isolate the nuclei and resuspend them in a suitable buffer.

-

Fragment the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with a specific antibody against the target protein overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads several times to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA according to the NGS platform's protocol.

-

Sequence the library on a high-throughput sequencer.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome.

-

Perform peak calling to identify genomic regions enriched for the protein of interest.

-

Analyze the data to identify differential binding sites between genistein-treated and control samples.

-

Luciferase Reporter Gene Assay

This assay is used to investigate whether genistein affects the transcriptional activity of a specific gene promoter.

Materials:

-

Luciferase reporter plasmid containing the promoter of interest upstream of the luciferase gene

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Cell line of interest

-

Transfection reagent

-

Genistein

-

Dual-luciferase assay system

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

Genistein Treatment:

-

After 24 hours of transfection, treat the cells with different concentrations of genistein or vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired treatment duration (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Compare the normalized luciferase activity in genistein-treated cells to that in control cells to determine the effect of genistein on promoter activity.

-

Conclusion

Genistein is a potent modulator of gene expression with a complex and multifaceted mechanism of action. By interacting with estrogen receptors, inhibiting tyrosine kinases, and inducing epigenetic changes, genistein can significantly alter the cellular transcriptome. This technical guide has provided an overview of the key signaling pathways affected by genistein, summarized quantitative data on its gene regulatory effects, and detailed essential experimental protocols for its study. This information serves as a valuable resource for researchers, scientists, and drug development professionals seeking to further elucidate the therapeutic potential of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of genistein supplementation on genome‑wide DNA methylation and gene expression in patients with localized prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genistein reverses hypermethylation and induces active histone modifications in tumor suppressor gene B-cell Translocation Gene 3 (BTG3) in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elearning.unite.it [elearning.unite.it]

The Isoflavone Genistein: From Discovery to Natural Abundance

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, natural sources, and key experimental methodologies related to the isoflavone (B191592) genistein (B1671435). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The journey of genistein from a natural plant compound to a molecule of significant scientific interest spans over a century. It was first isolated in 1899 from the dyer's broom, Genista tinctoria, from which it derives its name.[1][2] The chemical structure of genistein was elucidated in 1926, and it was found to be identical to a compound known as prunetol.[1] Shortly thereafter, in 1928, genistein was chemically synthesized for the first time.[1]

Primary Natural Sources of Genistein

Genistein is a phytoestrogen belonging to the isoflavone class of flavonoids and is widely distributed in the plant kingdom, particularly within the Fabaceae (legume) family.[3] Soybeans (Glycine max) are the most significant dietary source of genistein.[4][5][6]

Other notable natural sources include:

In its natural state within plants, genistein predominantly exists as its glucoside conjugate, genistin (B1671436).[7] This form consists of the genistein aglycone molecule attached to a glucose sugar molecule.[7] Upon consumption, digestive enzymes in the human intestine hydrolyze genistin, releasing the biologically active aglycone, genistein.[6][7]

Quantitative Analysis of Genistein in Natural Sources

The concentration of genistein and its glucoside form, genistin, can vary significantly depending on the source, processing methods, and environmental factors.[8] The following tables summarize the quantitative data from various studies on the genistein and genistin content in soybeans and related food products.

Table 1: Genistein and Genistin Content in Soybeans and Soy Products

| Food Product | Genistein Content (µg/g) | Genistin Content (µg/g) | Reference |

| Soybeans | 4.6 - 18.2 | 200.6 - 968.1 | [9] |

| Soy Nuts | 4.6 - 18.2 | 200.6 - 968.1 | [9] |

| Soy Powder | 4.6 - 18.2 | 200.6 - 968.1 | [9] |

| Soy Milk | 1.9 - 13.9 | 94.8 - 137.7 | [9] |

| Tofu | 1.9 - 13.9 | 94.8 - 137.7 | [9] |

| Miso | 38.5 - 229.1 | 71.7 - 492.8 | [9] |

| Natto | 38.5 - 229.1 | 71.7 - 492.8 | [9] |

| Roasted Soybeans | 11,600 - 57,000 | - | [10] |

Table 2: Isoflavone Composition in Soybean Cultivars

| Isoflavone | Concentration Range (mg/g dry weight) | Average Content (%) | Reference |

| Total Genistein Derivatives | 0.86 - 1.67 | 39.3 | [11] |

| Total Daidzein Derivatives | 0.96 - 1.82 | 45.6 | [11] |

| Total Glycitein Derivatives | 0.34 - 0.53 | 15.0 | [11] |

| Total Phytoestrogens | 2.24 - 3.79 | 100 | [11] |

Experimental Protocols

Extraction and Isolation of Genistein from Soybeans

The extraction and isolation of genistein from its natural sources are critical steps for research and pharmaceutical applications. A common methodology involves solvent extraction followed by purification.

Methodology:

-

Sample Preparation: Dry soybean seeds are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted with a suitable organic solvent. Commonly used solvents include methanol, ethanol, and aqueous mixtures of these alcohols (e.g., 70% ethanol). The extraction can be performed using methods such as maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

-

Hydrolysis: To convert the genistin (glucoside form) to the aglycone genistein, the extract is subjected to acid hydrolysis, typically using hydrochloric acid (HCl).

-

Purification: The crude extract is then purified to isolate genistein. This is often achieved through chromatographic techniques:

-

Column Chromatography: The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A gradient of solvents is used to elute the different components, and the fractions containing genistein are collected.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is employed. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

-

Identification and Quantification: The isolated compound is identified and its purity is determined using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Quantification of Genistein by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of genistein in various samples.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is commonly used, with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to separate the isoflavones effectively.

-

Detection: Genistein is detected by its UV absorbance, typically at a wavelength of 254 nm or 280 nm.

-

Quantification: The concentration of genistein in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure genistein standard.

Key Signaling Pathways Modulated by Genistein

Genistein exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Its ability to inhibit protein tyrosine kinases is a key mechanism of action.

Experimental Workflow: From Soybean to Purified Genistein

The following diagram illustrates a typical workflow for the extraction, isolation, and purification of genistein from soybeans.

References

- 1. Genistein - Wikipedia [en.wikipedia.org]

- 2. Genistein—Opportunities Related to an Interesting Molecule of Natural Origin [mdpi.com]

- 3. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genistein—Opportunities Related to an Interesting Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bcerp.org [bcerp.org]

- 7. Genistin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of genistein and genistin in soybeans and soybean products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration data for Genistein in Soybean, roasted - Phenol-Explorer [phenol-explorer.eu]

- 11. Secure Verification [fiver.ifvcns.rs]

A Preliminary Investigation of Genistein in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing challenge to global health. These disorders are characterized by the progressive loss of structure and function of neurons. While the specific pathologies differ, common underlying mechanisms such as oxidative stress, neuroinflammation, and the accumulation of misfolded proteins are shared features. Genistein (B1671435), a naturally occurring isoflavone (B191592) found in soy products, has emerged as a promising candidate for neuroprotection due to its multifaceted biological activities. This technical guide provides a preliminary investigation into the effects of genistein in various neurodegenerative disease models, summarizing key quantitative data, outlining experimental protocols, and visualizing implicated signaling pathways.

Genistein's neuroprotective potential stems from its ability to cross the blood-brain barrier and exert antioxidant, anti-inflammatory, and estrogenic effects.[1] It has been shown to interact with multiple cellular targets, influencing signaling pathways that are crucial for neuronal survival and function. This guide aims to provide a consolidated resource for researchers and drug development professionals interested in the therapeutic potential of genistein for neurodegenerative disorders.

Data Presentation: Quantitative Effects of Genistein

The following tables summarize the quantitative data from preclinical studies investigating the effects of genistein in models of Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis.

Table 1: Effects of Genistein in Alzheimer's Disease Models

| Model | Genistein Dosage/Concentration | Key Quantitative Findings | Reference |

| AβPP/PS1 mice | Not specified | Lower levels of Aβ40 and Aβ42 in whole brain homogenates. | [2] |

| Male Wistar rats (Aβ1-42 infusion) | 10 mg/kg orally for 10 days | Improved cognitive impairment; prevented the decrease in synaptophysin and PSD-95 levels in the hippocampus. | [3] |

| Male Wistar rats (Aβ1-40 injection) | Single dose (dosage not specified) | Inhibited the formation of Aβ1-40 positive aggregates in the hippocampus. | [4] |

| Prodromal AD patients | 120 mg/day orally for 12 months | Did not increase 18F-flutemetamol uptake in the anterior cingulate gyrus (p=0.878), unlike the placebo group (p=0.036). | [5] |

Table 2: Effects of Genistein in Parkinson's Disease Models

| Model | Genistein Dosage/Concentration | Key Quantitative Findings | Reference |

| Ovariectomized, MPTP-induced PD model mice | Not specified | Restored striatal levels of dopamine (B1211576) and its metabolites (DOPAC and HVA); increased TH and DAT mRNA expression in the midbrain. | [2] |

| 6-OHDA rat model of hemi-Parkinsonism | 50 mg/kg | Significantly attenuated turning behavior; increased SOD activity to 4.5 ± 0.7 units/mg protein; decreased MDA levels to 6.5 ± 0.4 nmol/mg; reduced TNF-α levels. | [6] |

| SH-SY5Y cells overexpressing A53T mutant α-synuclein | 20 µM | No toxic effect on cell viability; protected against rotenone-induced cell death. | [7] |

| Transgenic Drosophila model | 10, 20, 30, and 40 µM in diet for 24 days | Significant dose-dependent increase in life span and delay in loss of climbing ability; dose-dependent decrease in oxidative stress markers and increase in dopamine content. | [8] |

Table 3: Effects of Genistein in Huntington's Disease Models

| Model | Genistein Dosage/Concentration | Key Quantitative Findings | Reference |

| Fibroblasts from HD patients | 30, 60, and 100 µM for 48 hours | Significant and dose-dependent reduction in the load of mutant huntingtin (mHTT) aggregates; at 100 µM, HTT fluorescent signal was similar to control cells. | [9] |

| R6/1 HD mice | 150 mg/kg/day orally | Reduction of mutated HTT levels in the striatum, cerebellum, and cortex. | [10] |

| HEK-293 cells with mutated HTT gene | 30, 60, or 100 µM for 48 hours | Significantly decreased levels of mutated huntingtin and number of aggregates; restored cell viability. | [11] |

Table 4: Effects of Genistein in Amyotrophic Lateral Sclerosis Models

| Model | Genistein Dosage/Concentration | Key Quantitative Findings | Reference |

| SOD1-G93A transgenic mice | Not specified | Suppressed the production of pro-inflammatory cytokines and alleviated gliosis in the spinal cord; enhanced the viability of spinal motor neurons; slightly prolonged lifespan. | [12] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For complete details, including reagent sources and specific instrument settings, please refer to the original publications.

In Vitro Neuroprotection Assay (Parkinson's Disease Model)

-

Cell Line: Human neuroblastoma SH-SY5Y cells overexpressing the A53T mutant of α-synuclein.[7]

-

Genistein Preparation: Genistein is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in cell culture medium to final concentrations (e.g., 10, 20, 40 µM).[7]

-

Experimental Groups:

-

Control group (no treatment).

-

Genistein group (incubated with 20 µM genistein).

-

Rotenone (B1679576) group (treated with 50 µM rotenone to induce toxicity).

-

Rotenone + Genistein group (pre-incubated with 20 µM genistein then treated with 50 µM rotenone).[7]

-

-

Assays:

-

Cell Viability: MTT assay to assess metabolic activity.

-

Cytotoxicity: Lactate dehydrogenase (LDH) release assay.

-

Oxidative Stress: Measurement of malondialdehyde (MDA) and glutathione (B108866) (GSH) levels, and ATP content.

-

Apoptosis: Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay.

-

Protein Expression: Western blot analysis for proteins such as BCL-2 and Beclin 1.[7]

-

In Vivo Administration and Behavioral Testing (Alzheimer's Disease Model)

-

Animal Model: Male Wistar rats with intracerebroventricular infusions of Aβ1-42 (2 nmol).[3]

-

Genistein Administration: Genistein is administered orally (e.g., by gavage) at a dose of 10 mg/kg daily for a specified period (e.g., 10 days).[3][13]

-

Behavioral Testing:

-

Morris Water Maze (MWM): To assess spatial learning and memory.

-

Object Location Recognition (OLR): To evaluate spatial memory.[14]

-

-

Biochemical Analysis:

-

Tissue Preparation: Following behavioral testing, animals are euthanized, and brain tissue (e.g., hippocampus, frontal cortex) is collected.

-

Western Blotting: To quantify levels of synaptic proteins (synaptophysin, PSD-95) and phosphorylated Tau.[3]

-

Lipid Analysis: Extraction and quantification of gangliosides, phospholipids, and cholesterol from brain tissue.[13]

-

Assessment of Autophagy Induction (Huntington's Disease Model)

-

Cell Model: Fibroblasts derived from Huntington's disease patients or HEK-293 cells transfected with a plasmid bearing the mutated HTT gene.[10][11]

-

Genistein Treatment: Cells are treated with genistein (e.g., 50 µM) for a specified duration (e.g., 24 hours).[10]

-

Autophagy Inhibition (Control): In some experiments, cells are co-treated with an autophagy inhibitor like chloroquine (B1663885) (e.g., 10 µM) to confirm the role of autophagy.[11]

-

Analysis:

Evaluation in a Murine Model of ALS

-

Genistein Administration: The route and dose of genistein administration should be clearly defined and consistently applied.

-

Motor Performance Assessment:

-

Rotarod Test: To measure motor coordination and balance.

-

Hanging Wire Test: To assess grip strength and endurance.

-

Hindlimb Clasping Test: To monitor disease progression.[12]

-

-

Histological and Biochemical Analysis:

-

Motor Neuron Counting: Immunostaining of spinal cord sections to count viable motor neurons.[12]

-

Inflammatory Marker Analysis: ELISA or multiplex immunoassay (e.g., Bio-Plex) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in spinal cord homogenates.[12]

-

Autophagy Marker Analysis: Western blotting for autophagy-related proteins in spinal cord tissue.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by genistein and a general experimental workflow for its preclinical evaluation.

Genistein's Neuroprotective Signaling Pathways

Caption: Key neuroprotective signaling pathways modulated by genistein.

General Experimental Workflow for Preclinical Evaluation of Genistein

Caption: A generalized workflow for the preclinical investigation of genistein.

Conclusion

The preliminary evidence presented in this technical guide suggests that genistein holds considerable promise as a neuroprotective agent for a range of neurodegenerative diseases. Its ability to modulate multiple key pathways, including those involved in oxidative stress, neuroinflammation, and protein clearance, underscores its potential as a multi-target therapeutic. The quantitative data from both in vitro and in vivo models provide a solid foundation for its further investigation.

However, it is crucial to acknowledge that the majority of the data is derived from preclinical models. While the results of the GENIAL clinical trial in prodromal AD patients are encouraging, larger and more extensive clinical trials are necessary to establish the efficacy and safety of genistein in humans for neurodegenerative conditions.[5] Future research should also focus on optimizing dosage, understanding its long-term effects, and exploring potential synergistic effects with other therapeutic agents. This guide serves as a foundational resource to encourage and inform such future investigations into the therapeutic utility of genistein.

References

- 1. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genistein attenuates amyloid-beta-induced cognitive impairment in rats by modulation of hippocampal synaptotoxicity and hyperphosphorylation of Tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein inhibits aggregation of exogenous amyloid-beta₁₋₄₀ and alleviates astrogliosis in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genistein effect on cognition in prodromal Alzheimer’s disease patients. The GENIAL clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]

- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 10. Correction of symptoms of Huntington disease by genistein through FOXO3-mediated autophagy stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biology.ug.edu.pl [biology.ug.edu.pl]

- 12. Neuroprotective Effects of Genistein in a SOD1-G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genistein prevents the decrease in ganglioside levels induced by amyloid-beta in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genistein: A Potential Natural Lead Molecule for New Drug Design and Development for Treating Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genistein induces degradation of mutant huntingtin in fibroblasts from Huntington's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of Genistein in a SOD1-G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Genistein's Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein (B1671435), a prominent isoflavone (B191592) found in soy products, has garnered significant attention for its potential therapeutic effects in a range of diseases, including cancer and metabolic disorders.[1][2] However, its clinical efficacy is intrinsically linked to its bioavailability and metabolic fate within the human body. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for the rational design of clinical trials and the development of genistein-based therapeutic agents.[2][3] This technical guide provides a comprehensive overview of genistein's bioavailability and metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Pharmacokinetics of Genistein in Humans